molecular formula C22H29N5O2 B7183150 N,N-dimethyl-4-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]pyridine-2-carboxamide

N,N-dimethyl-4-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]pyridine-2-carboxamide

Cat. No.: B7183150
M. Wt: 395.5 g/mol
InChI Key: XAAKJTXWKPKOEA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylethyl group, and a pyridine carboxamide moiety

Properties

IUPAC Name

N,N-dimethyl-4-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-26(2)21(28)20-14-19(8-11-23-20)25-22(29)24-15-18-10-13-27(16-18)12-9-17-6-4-3-5-7-17/h3-8,11,14,18H,9-10,12-13,15-16H2,1-2H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAKJTXWKPKOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1)NC(=O)NCC2CCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenylethyl group. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenylethyl Group: This step involves the alkylation of the pyrrolidine ring with a phenylethyl halide.

    Formation of the Carbamoylamino Group: This involves the reaction of the pyrrolidine derivative with an isocyanate to form the carbamoylamino group.

    Attachment of the Pyridine Carboxamide Moiety: This final step involves the coupling of the intermediate with a pyridine carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N,N-dimethyl-4-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]pyridine-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[[1-(2-phenylethyl)pyrrolidin-3-yl]methylcarbamoylamino]pyridine-2-carboxamide
  • N-Methyl-1,2-phenylenediamine
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for research and development.

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